Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[33]heptane-1-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a seven-membered ring and a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate
- Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
- Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a methyl group at the spiro junction. This structural feature provides distinct chemical reactivity and potential for diverse functionalization compared to other similar spirocyclic compounds.
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-6-5-13(14)7-12(4,8-13)9-15/h15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPHMUPQSIVROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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